Trimethylboroxine

Overview

Description

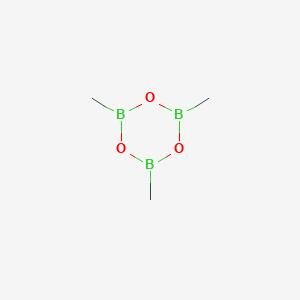

Trimethylboroxine (TMB, (H3C)3B3O3) is a cyclic trimer derived from methylboronic acid. It forms a six-membered planar ring with alternating boron and oxygen atoms (B–O bond length: 1.387 Å; B–C: 1.563 Å) . This structure confers enhanced stability compared to unsubstituted boroxine (B3H3O3), making TMB a subject of extensive computational and experimental studies . Its applications span organic synthesis (e.g., methylation of inert aryl electrophiles) and lithium-ion battery electrolytes, where it improves oxidation stability .

Preparation Methods

Primary Synthesis via Boron Trioxide and Trimethylborane

The most widely documented preparation involves the direct reaction of boron trioxide (B₂O₃) with trimethylborane (B(CH₃)₃) under high-temperature conditions .

Reaction Mechanism and Conditions

B₂O₃, synthesized by dehydrating boric acid (H₃BO₃) over phosphorus pentoxide (P₂O₅) at 220°C under vacuum, serves as the oxygen source . The anhydrous B₂O₃ is combined with stoichiometric B(CH₃)₃ in a sealed Pyrex tube under inert atmosphere. The mixture is heated to 600°C for six hours , yielding a colorless liquid after cooling .

The reaction proceeds via nucleophilic attack of B(CH₃)₃ on B₂O₃, forming a B–O–B linkage. The cyclic trimerization is driven by the thermodynamic stability of the boroxine ring, as evidenced by computational studies showing exothermic dehydration (ΔH ≈ −5.1 kcal/mol) .

Purification and Isolation

Post-reaction, volatile byproducts (e.g., unreacted B(CH₃)₃) are removed by fractional distillation at −45°C. The crude product is further purified by redistillation from a −10°C trap into a −78°C receiver, achieving >95% purity .

Thermodynamic and Kinetic Considerations

Heat of Formation Analysis

G4-level calculations predict the gas-phase heat of formation (ΔHf) of this compound as −330 kcal/mol , significantly lower than its boronic acid precursor (−153.1 kcal/mol for H–B(OH)₂) . This large ΔHf difference explains the favorability of boroxine formation under dehydrating conditions.

Solvent and Temperature Effects

While the sealed-tube method employs solvent-free conditions, alternative approaches using tetrahydrofuran (THF) as a solvent (e.g., 50 wt% solutions) require lower temperatures (160°C) but longer reaction times (24 hours) . The trade-off between temperature and time is critical for scalability.

Alternative Methodologies and Limitations

Boronic Acid Dehydration

Theoretical studies suggest that dehydrating methylboronic acid (CH₃B(OH)₂) could yield this compound :

However, this route is less practical due to competing side reactions and lower yields compared to the B₂O₃/B(CH₃)₃ method .

Comparative Analysis of Synthesis Parameters

Chemical Reactions Analysis

Trimethylboroxine undergoes various chemical reactions, including:

Methylation: It acts as a methylating agent for the methylation of aromatic halides and C(sp³)-H bonds using palladium catalysts.

Derivatization: It is used as a derivatizing agent for gas chromatographic/mass spectrometric analysis.

Polymerization: It is involved in the preparation of methylaluminoxane (MAO), which is used in the polymerization of olefins.

Electrolyte Additive: It enhances the interface stability of electrode/electrolyte systems.

Common reagents and conditions used in these reactions include palladium catalysts, dichloromethane, and tetrahydrofuran (THF) . Major products formed from these reactions include methylated aromatic compounds and polymer-supported catalysts .

Scientific Research Applications

Chemical Synthesis

Methylation Reagent

TMB is widely used as a methylating agent in organic synthesis. It facilitates the methylation of aromatic compounds and is particularly effective in reactions involving aromatic halides and C(sp³)−H bonds. This property is invaluable in the preparation of complex organic molecules, making TMB a staple in synthetic organic chemistry .

Catalyst Preparation

In addition to its role as a methylating agent, TMB is employed in the preparation of catalysts for asymmetric reductions. These catalysts are essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals .

Pharmaceutical Applications

Drug Development

TMB's unique chemical structure allows it to participate in selective reactions necessary for synthesizing pharmaceutical intermediates. Its application in drug development is expanding, as researchers explore its potential in creating new therapeutic agents .

Case Study: Synthesis of Active Compounds

A study demonstrated TMB's effectiveness in synthesizing active pharmaceutical ingredients through its role as a reagent in complex reaction pathways. This capability positions TMB as a valuable tool in the pharmaceutical industry, particularly for developing innovative treatments .

Materials Science

Cross-Linking Agent

In materials science, TMB serves as a cross-linking agent in the production of high-performance polymers and resins. Its ability to enhance thermal stability and mechanical properties makes it indispensable in applications requiring durable materials, such as aerospace and automotive components .

| Application Area | Role of this compound | Benefits |

|---|---|---|

| Aerospace | Cross-linking agent | High thermal stability |

| Automotive | Polymer production | Enhanced durability |

| Electronics | Insulation materials | Improved performance |

Electronics

Semiconductor Industry

TMB is utilized in the electronics sector for producing components that require high thermal stability and electrical insulation. As electronic devices become smaller and more efficient, the demand for materials like TMB that can withstand extreme conditions increases .

Case Study: Battery Technology

Research has shown that TMB can act as an electrolyte additive in lithium-ion batteries, enhancing their performance by stabilizing the cathode-electrolyte interface. This application is critical as it addresses challenges related to high-voltage battery systems .

Emerging Research Areas

Nanotechnology and Renewable Energy

Recent studies are investigating TMB's potential applications in nanotechnology and renewable energy sectors. Its unique properties may enable advancements in energy storage solutions and nanomaterials development, further expanding its utility .

Mechanism of Action

The primary mechanism of action of trimethylboroxine involves its role as a methylating agent. It facilitates the transfer of methyl groups to various substrates, including aromatic halides and C(sp³)-H bonds, through palladium-catalyzed reactions . This process involves the formation of a palladium-methyl complex, which then transfers the methyl group to the substrate, resulting in the methylated product .

Comparison with Similar Compounds

Comparison with Similar Boroxine Derivatives

Structural and Thermodynamic Properties

Table 1: Structural and Stability Comparison of Boroxines

Key Insights :

- Electronic Effects : Methyl groups in TMB donate electron density, stabilizing the boroxine ring, whereas phenyl groups in triphenylboroxine enhance stability through resonance .

- Reactivity : Boroxine (unsubstituted) is highly reactive due to its electron-deficient boron centers, limiting practical use .

Advantages of TMB :

- Efficiency : Superior to methyl boronic acid in cross-coupling reactions due to reduced steric hindrance and higher boron content .

- Selectivity : Enables functionalization of "inert" aryl electrophiles without pre-activation .

Table 2: Performance of TMB as a Li-Ion Battery Additive

Mechanism : TMB oxidizes at ≥4.5 V, forming BF3 and POF3, which may catalyze protective carbonate polymerization on electrode surfaces . However, higher concentrations (>0.5%) exacerbate gas evolution (H2, CO2) and interfacial resistance .

Comparison with Other Additives :

- Triphenylboroxine: Not reported in battery systems due to poor solubility and electrochemical inactivity.

- Boroxine : Unstable under high-voltage conditions, unsuitable for electrolyte use.

Research Challenges and Contradictions

- Optimal Concentration in Batteries : Sharabi et al. recommended 0.5–1% TMB , but Freiberg et al. found 0.2% optimal due to differences in electrolyte volume-to-active-material ratios .

- Decomposition Byproducts : The origin of H2O/HF during TMB oxidation remains unexplained, complicating mechanistic models .

Biological Activity

Trimethylboroxine (TMB), with the chemical formula , is a cyclic anhydride derivative of methyl-boronic acid. It has garnered attention in both organic chemistry and biological applications due to its unique properties as a methylating agent. This article delves into the biological activity of TMB, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability

this compound is typically presented as a colorless to yellow liquid, with a molecular weight of 125.53 g/mol. It is completely soluble in non-nucleophilic solvents, which enhances its utility in various chemical reactions . TMB is stable under laboratory conditions, allowing for long-term storage without significant degradation.

Mechanism of Action

TMB acts primarily as a methylating agent through palladium-catalyzed Suzuki-Miyaura coupling reactions. This mechanism allows TMB to methylate challenging substrates, including aryl electrophiles that are typically resistant to conventional methylation methods . The compound's ability to facilitate the methylation of various aromatic halides and C(sp³)-H bonds significantly impacts its biological activity by modifying the physical properties and reactivity of the target molecules .

Biological Applications

TMB's role as a methylating agent extends into various fields, including medicinal chemistry, where it has potential applications in drug development and synthesis.

Pharmaceutical Chemistry

In pharmaceutical applications, TMB has been utilized to methylate complex aryl compounds that are often difficult to modify using traditional methods. For instance, researchers have successfully employed TMB to methylate nitroarenes and benzoic acids using palladium catalysts, expanding the scope of available pharmaceutical intermediates . This versatility makes TMB a valuable reagent in the synthesis of novel drug candidates.

Biochemical Pathways

The primary biochemical pathway affected by TMB is the methylation pathway. Methylation can alter gene expression and protein function, thereby influencing various biological processes. The incorporation of methyl groups into biomolecules can enhance their stability and bioactivity, which is crucial for developing effective therapeutic agents .

Table 1: Comparison of Methylation Reagents

| Reagent | Reactivity | Applications |

|---|---|---|

| This compound | High | Methylation of challenging substrates |

| Trimethyl borate | Moderate | General methylation |

| Triphenylboroxine | Low | Synthesis of boron-containing polymers |

Case Study: Methylation of Nitroarenes

A study conducted by Feng et al. demonstrated the effectiveness of TMB in methylating nitroarenes using Pd(acac)₂ as a catalyst. The reaction conditions allowed for high yields of the corresponding methylated products, showcasing TMB's ability to overcome traditional limitations in aryl electrophile methylation .

Table 2: Yields from Methylation Reactions

| Substrate Type | Yield (%) | Catalyst Used |

|---|---|---|

| Nitroarenes | 85-95 | Pd(acac)₂ |

| Benzoic Acids | 80-90 | Pd(OAc)₂ |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trimethylboroxine (TMB) critical for experimental design?

this compound (C₃H₉B₃O₃) is a cyclic trimer of methylboronic acid, characterized by a planar six-membered B₃O₃ ring. Key properties include:

- Thermal stability : TMB is more stable than unsubstituted boroxine due to methyl group electron donation, reducing hydrolysis sensitivity .

- Bond lengths : Gas-phase electron diffraction shows B–O = 1.39 ± 0.02 Å and B–C = 1.57 ± 0.03 Å, corroborated by MP2/aug-cc-pVTZ computational models .

- Solubility : Typically handled in anhydrous tetrahydrofuran (THF) (50% w/w) to prevent decomposition .

Methodological Note : For handling, use inert atmospheres (argon/glovebox) and monitor purity via B NMR (δ ~30 ppm for boroxine ring) .

Q. How is this compound synthesized, and what parameters ensure high purity?

TMB is synthesized via dehydrative cyclization of methylboronic acid under anhydrous conditions:

- Procedure : React 3 equivalents of methylboronic acid with azeotropic removal of water (e.g., using molecular sieves or trimethylborate as a dehydrating agent) .

- Critical Parameters :

- Moisture control : Trace water leads to hydrolysis; use Schlenk-line techniques.

- Temperature : Moderate heating (60–80°C) accelerates cyclization without decomposition.

- Purity Validation : Confirm via H NMR (singlet for methyl groups at δ 0.3–0.5 ppm) and elemental analysis .

Q. What are the primary applications of TMB in electrochemical and materials research?

TMB serves as:

- Electrolyte additive : Enhances lithium-ion battery performance by stabilizing cathode-electrolyte interfaces at high voltages (e.g., 4.5 V vs. Li/Li) .

- Dehydrating agent : Enables room-temperature mechanochemical synthesis of boroxine-linked covalent organic frameworks (COFs) with high crystallinity (e.g., COF-102, SSA ~2,500 m²·g⁻¹) .

Methodological Note : In COF synthesis, TMB reduces solvent use by >20× and reaction time by ~100× compared to solvothermal methods .

Advanced Research Questions

Q. How does mechanochemical synthesis using TMB overcome limitations of traditional solvothermal COF preparation?

Mechanochemical synthesis with TMB addresses:

- Hydrolytic sensitivity : TMB acts as a dehydrating agent, suppressing boroxine ring hydrolysis during ball-milling .

- Efficiency : Reactions complete in minutes (vs. days for solvothermal) with quantitative yields.

- Scalability : Resonant acoustic mixing (RAM) enables gram-scale production (tested up to 10 g) .

Table 1 : Comparison of COF-102 Synthesis Methods

| Parameter | Mechanochemical (TMB) | Solvothermal |

|---|---|---|

| Reaction Time | 20 min | 72 h |

| Solvent Volume | 0.5 mL/g | 10 mL/g |

| Surface Area | ~2,500 m²·g⁻¹ | ~2,200 m²·g⁻¹ |

| Crystallinity | High (PXRD-confirmed) | Moderate |

Q. What computational and experimental evidence supports the aromaticity of the TMB ring?

The aromaticity of TMB's B₃O₃ ring is debated. Key findings include:

- Planarity : Computational models (MP2, DFT) show a planar ring geometry, a hallmark of aromatic systems .

- Magnetic Criteria : NICS (Nucleus-Independent Chemical Shift) calculations indicate weak aromaticity (NICS(1) = -5 to -7 ppm) .

- Experimental Data : Gas-phase electron diffraction confirms bond length delocalization (B–O = 1.39 Å), consistent with partial π-character .

Methodological Note : Use multireference methods (e.g., CASSCF) to account for electron correlation in boron-oxygen systems.

Q. How can real-time Raman spectroscopy optimize TMB-mediated reactions?

Real-time Raman spectroscopy tracks reaction kinetics by monitoring:

- B–O Ring Formation : Peak at ~780 cm⁻¹ (B–O stretching) .

- Byproduct Identification : THF solvent peaks (e.g., 890 cm⁻¹) ensure no side reactions.

Case Study : Mechanochemical COF synthesis showed reaction completion within 20 minutes via intensity stabilization of B–O peaks .

Q. Methodological Best Practices

- Data Contradictions : If experimental bond lengths deviate from computational values (e.g., B–C >1.57 Å), re-evaluate basis sets (aug-cc-pVTZ recommended) or consider crystal-packing effects .

- Advanced Characterization : Pair XRD with BET analysis for COF porosity and TGA-DSC for thermal stability .

Properties

IUPAC Name |

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSAMQTQCPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341570 | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-96-1 | |

| Record name | Trimethylboroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.